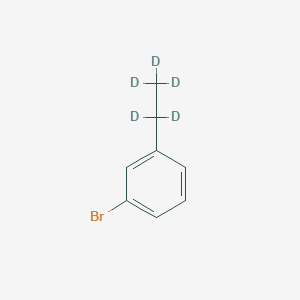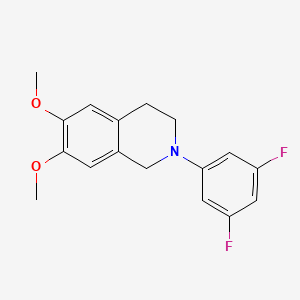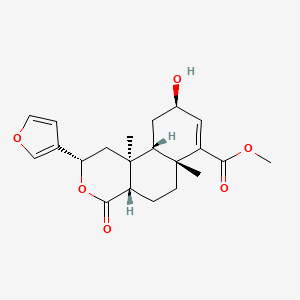![molecular formula C19H19N7O6 B12402172 (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12402172.png)
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, oxo, and pteridinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid typically involves multi-step organic reactions The process begins with the preparation of the pteridinyl intermediate, which is then coupled with a benzoyl derivative
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
(2S)-2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxo group can be reduced to hydroxyl groups under specific conditions.
Substitution: The benzoyl and pteridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield nitro derivatives, while reduction can produce hydroxylated compounds
科学研究应用
(2S)-2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of (2S)-2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Folic Acid: Shares structural similarities with the pteridinyl group.
Methotrexate: A known inhibitor of dihydrofolate reductase, similar in structure to the compound.
Leucovorin: A folate analog used in chemotherapy.
Uniqueness
(2S)-2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid is unique due to its isotopic labeling and specific stereochemistry, which can provide distinct advantages in research and therapeutic applications. Its complex structure allows for diverse chemical modifications, making it a versatile tool in various scientific fields.
属性
分子式 |
C19H19N7O6 |
|---|---|
分子量 |
447.35 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1/i5+1,6+1,12+1,13+1,18+1,24+1 |
InChI 键 |
OVBPIULPVIDEAO-JKYNXJBRSA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)[15NH][13C@@H]([13CH2][13CH2][13C](=O)O)[13C](=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12402102.png)

![5-[6-chloro-5-[(1S,2R)-2-ethenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12402108.png)


![(2S,4R)-1-[(2S)-2-[3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-4-[(E)-2-cyano-3-cyclopropylprop-2-enoyl]-3-(cyanomethyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12402144.png)
![[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12402154.png)



![5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402176.png)

